![molecular formula C18H16N2O3 B5705147 (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B5705147.png)
(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique quinoline and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 3,4-dihydroquinoline with 2-nitrobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of 3,4-dihydroquinoline to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline moiety may interact with DNA or proteins, influencing cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Imiquimod Related Compound D: A quinoline derivative used as a reference standard in pharmaceutical applications.
tert-Butyl carbamate: An organic compound used as a building block in organic synthesis.
Uniqueness
(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its combination of a quinoline ring and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(12-11-15-7-2-4-10-17(15)20(22)23)19-13-5-8-14-6-1-3-9-16(14)19/h1-4,6-7,9-12H,5,8,13H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQIVIOUVIYMF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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